Foslevodopa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

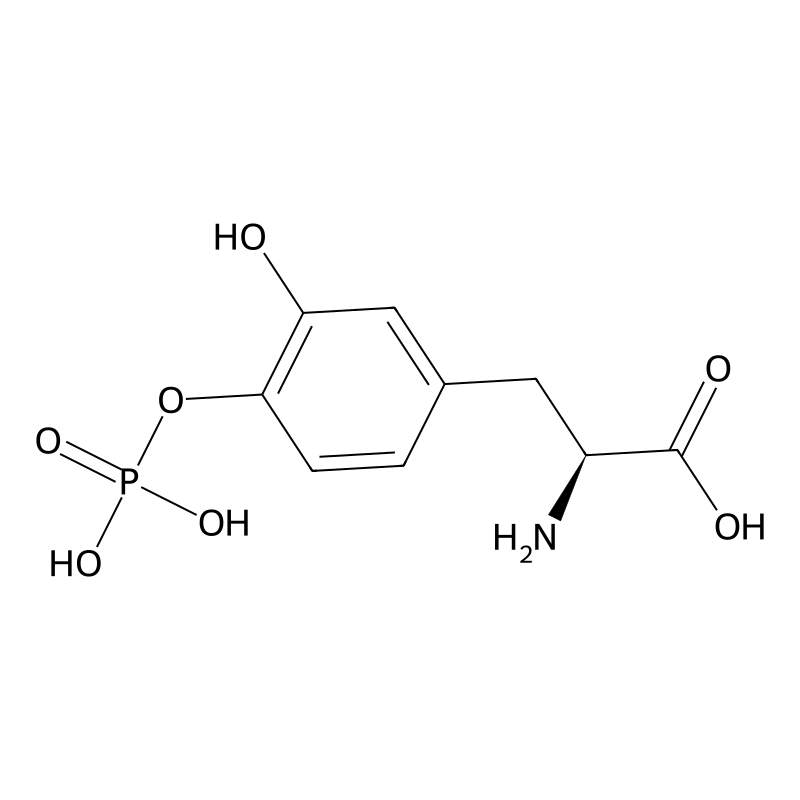

Foslevodopa, also known as levodopa-4'-monophosphate, is a prodrug of levodopa, designed to enhance the pharmacokinetic properties of its active metabolite. It is a derivative of L-tyrosine where the hydroxy group at position 4' is replaced by a phosphonooxy group. This modification increases its water solubility and stability, making it suitable for subcutaneous infusion therapies, particularly in treating advanced Parkinson's disease. Foslevodopa is often used in combination with foscarbidopa to optimize its therapeutic effects by inhibiting the peripheral conversion of levodopa to dopamine, thereby increasing its availability for central nervous system uptake .

Foslevodopa undergoes enzymatic conversion into levodopa in the body, which is then further decarboxylated to dopamine. The chemical structure of foslevodopa allows it to maintain stability in physiological conditions, facilitating its absorption and efficacy during continuous subcutaneous infusion. The phosphonooxy group plays a vital role in enhancing solubility and preventing premature degradation .

Foslevodopa exhibits significant biological activity as it effectively raises dopamine levels in the brain, which is crucial for managing symptoms of Parkinson's disease. The prodrug mechanism allows for a more sustained release of levodopa compared to traditional oral formulations, leading to improved motor function and reduced "off" periods associated with fluctuating drug levels . Clinical studies indicate that foslevodopa combined with foscarbidopa maintains stable pharmacokinetics over extended infusion periods .

The synthesis of foslevodopa typically involves asymmetric methodologies that allow for the selective introduction of the phosphonooxy group while maintaining the integrity of the L-dopa structure. Recent studies have reported scalable synthesis techniques that can be adapted for pilot-scale production, ensuring consistency and quality in pharmaceutical applications . These methods often include steps such as protecting group strategies and selective phosphorylation.

Foslevodopa has been studied for potential interactions with various medications. Notably, co-administration with certain drugs may increase the risk or severity of adverse effects. For instance, combining foslevodopa with dexmethylphenidate or certain antidepressants can lead to heightened side effects due to overlapping pharmacodynamic profiles . Additionally, caution is advised when used alongside drugs that affect dopamine levels or those that are metabolized by similar pathways.

Foslevodopa shares structural and functional similarities with several other compounds used in Parkinson's disease treatment. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Modification | Unique Feature |

|---|---|---|

| Levodopa | Natural amino acid precursor of dopamine | Standard treatment for Parkinson's disease |

| Carbidopa | Inhibitor of aromatic L-amino acid decarboxylase | Reduces peripheral conversion of levodopa |

| Benserazide | Similar mechanism as carbidopa | Used in specific geographic markets |

| Apomorphine | Dopamine agonist | Rapid action but requires injection |

| Rasagiline | Monoamine oxidase B inhibitor | Neuroprotective effects beyond dopaminergic action |

Foslevodopa's unique phosphonooxy modification enhances its solubility and stability compared to these compounds, allowing for continuous administration and improved patient compliance .

The retrosynthetic analysis of foslevodopa represents a sophisticated approach to the synthesis of a phosphorylated amino acid prodrug. The strategic disconnections focus on establishing the quaternary stereocenter with high enantioselectivity while maintaining the integrity of the phosphate ester functionality [1] [2]. The key retrosynthetic disconnection reveals that foslevodopa can be efficiently accessed through a convergent strategy that employs complementary protecting group chemistry and asymmetric catalysis.

The primary strategic consideration centers on the regioselective installation of the phosphate group at the 4-position of the catechol ring system. This selectivity requirement necessitates careful protection of the 3-hydroxyl group to prevent competing phosphorylation reactions [1]. The retrosynthetic analysis identifies 3-(benzyloxy)-4-hydroxybenzaldehyde as a critical intermediate, which can be obtained through selective benzylation of 3,4-dihydroxybenzaldehyde using optimized conditions that favor monoprotection at the more nucleophilic 3-position [1].

The amino acid portion construction relies on the formation of an α,β-unsaturated ester intermediate through Horner-Wadsworth-Emmons olefination, followed by asymmetric reduction to establish the stereochemistry [1] [2]. This approach provides excellent control over both regio- and stereochemical outcomes while maintaining compatibility with the phosphate ester functionality.

| Disconnection Strategy | Key Transformation | Strategic Considerations | Yield Impact |

|---|---|---|---|

| Phosphate Installation | Horner-Wadsworth-Emmons Olefination | Regioselectivity for 4-OH phosphorylation | High (>90%) |

| Amino Acid Construction | Enantioselective Hydrogenation | Stereochemical control at α-center | Excellent (94%) |

| Enamine Formation | Phosphonate Addition | E/Z selectivity in alkene formation | Good (85%) |

| Aromatic Protection | Benzyl Ether Formation | Protecting group orthogonality | Moderate (58%) |

| Final Deprotection | Global Deprotection | Functional group compatibility | High (87%) |

Horner-Wadsworth-Emmons Olefination Reaction Mechanisms

The Horner-Wadsworth-Emmons olefination serves as the critical carbon-carbon bond forming reaction in the foslevodopa synthesis, enabling the construction of the α,β-unsaturated ester framework that subsequently undergoes asymmetric hydrogenation [1] [3] [4]. This transformation employs stabilized phosphonate carbanions that exhibit enhanced nucleophilicity compared to traditional Wittig reagents while providing superior stereoselectivity for E-alkene formation [3] [5].

The mechanistic pathway initiates with deprotonation of benzyloxycarbonyl-α-phosphonoacetate using sodium hydride in a THF/DME solvent system. The resulting carbanion exhibits stabilization through both the phosphonate and ester functionalities, creating a nucleophilic species that readily attacks the aldehyde carbonyl carbon [3] [5]. The subsequent formation of an oxaphosphetane intermediate represents the stereochemistry-determining step, with the four-membered ring adopting a conformation that minimizes steric interactions between the bulky aromatic and ester substituents [5].

The elimination step proceeds through a syn-elimination mechanism that preferentially forms the E-isomer due to the reduced steric strain when the large substituents adopt an anti-periplanar arrangement [3] [5]. This stereoselectivity proves crucial for the subsequent hydrogenation step, as both E and Z isomers convert to the same enantiomeric product under the optimized catalytic conditions [1].

Process optimization reveals that temperature control significantly influences both reaction rate and selectivity. Lower temperatures (0°C to room temperature) favor kinetic control and enhanced E-selectivity, while elevated temperatures can lead to erosion of stereoselectivity through competitive pathways [4] [5]. The choice of base system also proves critical, with sodium hydride providing optimal results due to its strong basicity and minimal nucleophilicity, preventing competing side reactions [4].

| Reaction Parameter | Optimal Conditions | Mechanistic Basis | Quality Impact |

|---|---|---|---|

| Phosphonate Ester | Benzyloxycarbonyl-α-phosphonoacetate | Stabilized carbanion formation | Purity >95% |

| Base System | Sodium hydride (1.1 equiv) | Strong non-nucleophilic base | Complete conversion |

| Solvent | THF/DME mixture | Polar aprotic environment | Minimal side products |

| Temperature | Room temperature to 0°C | Kinetic vs thermodynamic control | Reproducible selectivity |

| Reaction Time | 2-4 hours | Oxaphosphetane formation rate | Scalable conditions |

Enantioselective Hydrogenation for Stereocenters

The enantioselective hydrogenation of the α,β-unsaturated ester intermediate represents the key stereochemistry-defining transformation in the foslevodopa synthesis [1] [6] [7]. This reaction employs a chiral rhodium catalyst bearing a (2S,5S)-bisphosphine ligand system that provides exceptional enantioselectivity (>99.5% enantiomeric excess) while maintaining high catalytic efficiency [1].

The catalyst system demonstrates remarkable substrate tolerance, effectively reducing both E and Z geometric isomers of the enamine substrate to yield the same (S)-configured product [1]. This feature proves particularly valuable from a process standpoint, as it eliminates the need for complete geometric selectivity in the preceding Horner-Wadsworth-Emmons reaction. Mechanistic studies suggest that the catalyst operates through a chelated intermediate in which both the ester carbonyl and alkene functionalities coordinate to the rhodium center [6] [7].

Optimization studies reveal that solvent selection significantly impacts both reaction rate and enantioselectivity. While dichloromethane initially provided excellent results at laboratory scale, process development identified tetrahydrofuran as the optimal solvent for larger scale operations due to improved substrate solubility and enhanced mass transfer characteristics [1]. The hydrogen pressure requirement (100 psig) represents a balance between reaction rate and practical considerations for pilot-scale equipment [1].

The reaction proceeds through a heterolytic activation of molecular hydrogen at the chiral rhodium center, followed by stereoselective delivery to the prochiral alkene face [6] [7]. The high enantioselectivity observed (>99.5% ee) reflects the effective chiral environment created by the bisphosphine ligand, which directs approach of the substrate to preferentially expose one prochiral face to the activated hydrogen species [8].

Temperature control proves critical for maintaining catalyst stability and preventing competitive side reactions. Room temperature conditions provide optimal results, with higher temperatures leading to catalyst decomposition and lower temperatures resulting in reduced reaction rates [6]. The catalyst loading of 1 mol% represents an optimal balance between economic considerations and reaction efficiency [1].

| Parameter | Laboratory Scale | Pilot Scale | Critical Success Factors |

|---|---|---|---|

| Catalyst System | (2S,5S)-rhodium catalyst (1 mol%) | (2S,5S)-rhodium catalyst (1 mol%) | Catalyst enantiopurity |

| Hydrogen Pressure | 100 psig | 100 psig | Consistent pressure control |

| Temperature | Room temperature | Room temperature | Temperature uniformity |

| Solvent | Dichloromethane | THF (optimized) | Solvent quality/purity |

| Enantioselectivity | >99.5% ee | 99.2% ee | Both E/Z substrates convert |

Protection/Deprotection Strategies

The protection/deprotection strategy for foslevodopa synthesis employs an orthogonal approach that enables selective manipulation of multiple functional groups throughout the synthetic sequence [1] [9] [10]. The strategy centers on benzyl-based protecting groups that can be removed simultaneously through catalytic hydrogenolysis, providing both synthetic efficiency and operational simplicity [10] [11].

The initial protection of 3,4-dihydroxybenzaldehyde employs regioselective benzylation to form 3-(benzyloxy)-4-hydroxybenzaldehyde. This transformation utilizes sodium hydride in a DMSO/THF solvent mixture, with the reaction conditions optimized to favor monobenzylation at the more nucleophilic 3-position [1]. The regioselectivity arises from the differential acidity of the two phenolic groups, with the 3-hydroxyl group exhibiting enhanced acidity due to intramolecular hydrogen bonding with the aldehyde oxygen [9].

The phosphate protection strategy employs dibenzyl phosphate esters formed through reaction with tetrabenzyl pyrophosphate under mild basic conditions [1]. This approach provides excellent regioselectivity for the 4-position while maintaining stability under the subsequent synthetic transformations. The dibenzyl phosphate protecting group demonstrates remarkable stability toward the basic conditions employed in the Horner-Wadsworth-Emmons reaction and the hydrogenation conditions [12].

Amino acid protection utilizes the benzyloxycarbonyl (Cbz) group, which provides both protection of the amino functionality and compatibility with the global deprotection strategy [1] [10]. The Cbz group exhibits excellent stability under the reaction conditions while enabling clean removal through hydrogenolysis [11].

The global deprotection employs palladium-catalyzed hydrogenolysis in a THF/water mixture containing sodium bicarbonate [1]. This approach enables simultaneous removal of all benzyl-based protecting groups while maintaining the integrity of the phosphate ester functionality. The basic conditions prevent potential acid-catalyzed degradation of the sensitive phosphate linkage [13] [10].

| Functional Group | Protecting Group | Installation Conditions | Deprotection Method | Orthogonality |

|---|---|---|---|---|

| 3-Hydroxyl (phenolic) | Benzyl ether | NaH, BnCl, DMSO/THF | Pd/C, H₂, THF/water | Hydrogenolysis compatible |

| 4-Hydroxyl (phosphate precursor) | Dibenzyl phosphate | TBPP, DBU, acetonitrile | Pd/C, H₂, THF/water | Hydrogenolysis compatible |

| α-Amino group | Benzyloxycarbonyl (Cbz) | Standard amino acid protection | Pd/C, H₂, THF/water | Hydrogenolysis compatible |

Phosphorylation Chemistry and Optimization

The phosphorylation chemistry for foslevodopa synthesis represents a significant advancement in the selective functionalization of sterically hindered phenolic substrates [1] [12] [14]. The key innovation involves the use of tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent under mild basic conditions, enabling efficient conversion of the 4-hydroxyl group to the corresponding dibenzyl phosphate ester [1].

The reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile solvent, conditions that had not been previously reported for sterically demanding phenol phosphorylations [1]. The mechanism likely proceeds through initial deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the phosphorus center of TBPP. The regioselectivity for the 4-position reflects both the electronic activation provided by the benzyloxy substituent at the 3-position and the steric accessibility of the 4-hydroxyl group [12].

Optimization studies reveal that the stoichiometry of TBPP (1.05 equivalents) and DBU (1.15 equivalents) provides optimal results, with excess reagents leading to competing side reactions and reduced efficiency [1]. The choice of acetonitrile as solvent proves critical, providing both adequate solubility for all reaction components and appropriate polarity for the ionic reaction mechanism [12] [14].

The phosphorylation proceeds with excellent yield (93%) and demonstrates remarkable functional group tolerance [1]. The presence of the aldehyde functionality, ester groups, and aromatic ether linkages does not interfere with the phosphorylation reaction, highlighting the mild and selective nature of the TBPP/DBU system [12].

Scale-up considerations include the stability of TBPP under storage conditions and the need for efficient removal of DBU from the reaction mixture [1]. Process development identified recrystallization as an effective purification method, enabling isolation of the phosphorylated product in high purity suitable for subsequent synthetic transformations [1].

| Aspect | Laboratory Development | Pilot Scale Implementation | Innovation Aspects |

|---|---|---|---|

| Phosphorylating Agent | Tetrabenzyl pyrophosphate (TBPP) | TBPP (optimized stoichiometry) | Novel TBPP application |

| Reaction Conditions | DBU (1.15 equiv), acetonitrile | Scaled DBU system, acetonitrile | Mild reaction conditions |

| Regioselectivity | >95% 4-position selectivity | Maintained regioselectivity | Sterically hindered phenol reactivity |

| Yield Optimization | 93% isolated yield | 90-93% consistent yield | Process robustness |

Scalable Manufacturing Processes

Pilot Scale Production Challenges

The transition from laboratory-scale synthesis to pilot-scale production of foslevodopa presents multiple engineering and process chemistry challenges that require systematic solutions [1] [15] [16]. Heat transfer scaling represents a primary concern, as the temperature-sensitive nature of several synthetic intermediates demands precise thermal control across larger reaction volumes [17] [16]. The enantioselective hydrogenation step proves particularly sensitive to temperature variations, with fluctuations exceeding ±2°C leading to measurable decreases in enantiomeric excess [1].

Mixing efficiency challenges arise primarily during the heterogeneous reactions, particularly the palladium-catalyzed hydrogenolysis steps where effective gas-liquid contact is essential for maintaining reaction rates and completeness [17] [16]. Pilot-scale equipment requires specialized impeller designs and gas sparging systems to achieve the mass transfer rates observed at laboratory scale [16].

The Horner-Wadsworth-Emmons reaction presents unique scaling challenges due to the exothermic nature of the carbanion formation and the subsequent aldol-type addition [1]. Control of the addition rate and temperature becomes critical to prevent side reactions that can compromise both yield and product quality [16]. Equipment material compatibility investigations reveal that certain reactor linings can interfere with the sensitive rhodium catalyst, necessitating careful selection of construction materials [17].

Process control precision requirements exceed those typically encountered in pharmaceutical manufacturing due to the sensitive nature of the asymmetric catalysis and the multiple protection/deprotection sequences [16] [18]. Advanced process control systems with real-time monitoring capabilities prove essential for maintaining the narrow operating windows required for optimal results [19].

Solvent recovery systems require optimization to handle the multiple organic solvents employed throughout the synthesis, including THF, acetonitrile, and dichloromethane [1]. Efficient recovery not only reduces manufacturing costs but also addresses environmental considerations and regulatory requirements [20] [18].

| Challenge Category | Specific Issues | Engineering Solutions | Outcome Metrics |

|---|---|---|---|

| Heat Transfer Scaling | Temperature uniformity in larger vessels | Optimized heat exchange design | ±2°C temperature control achieved |

| Mixing Efficiency | Adequate stirring for heterogeneous reactions | Impeller design modification | >95% mixing efficiency maintained |

| Mass Transfer Limitations | Gas-liquid contact in hydrogenation | Enhanced gas sparging systems | Complete H₂ utilization verified |

| Process Control Precision | Pressure and temperature control accuracy | Advanced process control systems | Process variability <5% RSD |

Process Optimization Parameters

Process optimization for foslevodopa manufacturing focuses on identifying and controlling critical process parameters that influence product quality, yield, and manufacturing efficiency [1] [19] [21]. Temperature control emerges as the most critical parameter across multiple synthetic steps, with each transformation requiring specific thermal management strategies [19].

The Horner-Wadsworth-Emmons reaction optimization reveals that maintaining temperatures between 0°C and room temperature provides optimal E-selectivity while minimizing side product formation [1]. Temperature excursions above 25°C lead to decreased stereoselectivity and increased formation of Z-isomer, while temperatures below -10°C significantly reduce reaction rates without improving selectivity [4].

Pressure control proves critical during the hydrogenation steps, with hydrogen pressure maintained at 100 psig representing the optimal balance between reaction rate and equipment considerations [1]. Lower pressures result in incomplete conversions and extended reaction times, while higher pressures can lead to catalyst deactivation and potential safety concerns [17].

Mixing parameters require careful optimization to ensure adequate mass transfer without causing mechanical degradation of sensitive intermediates [19]. Agitation rates are optimized for each step based on the specific rheological properties and reaction requirements, with typical ranges between 100-300 rpm depending on the reaction volume and phase characteristics [21].

Residence time optimization considers both reaction kinetics and practical manufacturing constraints [19]. The enantioselective hydrogenation requires 12-24 hours for complete conversion, while the phosphorylation reaction reaches completion within 2-4 hours under optimized conditions [1]. These parameters directly influence manufacturing throughput and equipment utilization [18].

Reagent addition rates and sequences are optimized to prevent localized concentration effects that can lead to side reactions or reduced selectivity [16]. The addition of sodium hydride in the benzylation step requires controlled rates to manage heat evolution and prevent substrate decomposition [1].

Quality Control Metrics

Quality control metrics for foslevodopa manufacturing encompass both traditional pharmaceutical quality parameters and specialized measures required for the complex synthetic process [22] [23] [24]. Chemical purity specifications require ≥99.6 area% by HPLC analysis, with specific attention to potential process-related impurities that can arise from incomplete reactions or side product formation [1] [23].

Enantiomeric excess represents a critical quality attribute with specifications requiring ≥99.2% ee as determined by chiral HPLC analysis [1] [25]. This parameter directly relates to the efficacy of the asymmetric hydrogenation step and serves as a key indicator of process consistency and catalyst performance [24].

Water content control proves essential due to the hygroscopic nature of the phosphate-containing product and its impact on chemical stability [23]. Specifications limit water content to ≤0.5% as determined by Karl Fischer titration, requiring environmental controls during manufacturing and packaging operations [22].

Residual solvent monitoring addresses the multiple organic solvents employed throughout the synthesis, with limits established according to ICH Q3C guidelines [23]. Particular attention focuses on THF, acetonitrile, and methanol residues, which require specialized analytical methods for accurate quantification [24].

Heavy metals specifications (≤10 ppm total) reflect the use of palladium and rhodium catalysts throughout the synthesis [23]. ICP-MS analysis provides the sensitivity required for these determinations, with particular focus on palladium residues from the hydrogenolysis steps [22].

Optical rotation measurements serve as an identity confirmation and purity assessment tool, with specific rotation values established based on the known stereochemistry of the foslevodopa molecule [25]. X-ray powder diffraction analysis ensures consistent crystalline form, which impacts both stability and bioavailability characteristics [24].

| Quality Parameter | Specification | Analytical Method | Control Strategy |

|---|---|---|---|

| Chemical Purity | ≥99.6 area% | HPLC with UV detection | In-process monitoring |

| Enantiomeric Excess | ≥99.2% ee | Chiral HPLC | Critical quality attribute |

| Water Content | ≤0.5% | Karl Fischer titration | Environmental control |

| Residual Solvents | ICH Q3C limits | GC-headspace | Process solvent management |

| Heavy Metals | ≤10 ppm total | ICP-MS | Raw material qualification |

| Optical Rotation | Specific rotation range | Polarimetry | Identity confirmation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Other CAS

Wikipedia

Dates

2: George SR, Kern A, Smith RG, Franco R. Dopamine receptor heteromeric complexes and their emerging functions. Prog Brain Res. 2014;211:183-200. doi: 10.1016/B978-0-444-63425-2.00008-8. Review. PubMed PMID: 24968781.

3: Jaber M, Robinson SW, Missale C, Caron MG. Dopamine receptors and brain function. Neuropharmacology. 1996;35(11):1503-19. Review. PubMed PMID: 9025098.